

Ethanesulfonic Anhydride (C₄H₁₀O₅S₂): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethanesulfonic anhydride*

Cat. No.: B177037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **ethanesulfonic anhydride** (C₄H₁₀O₅S₂), a reactive organic compound of interest in synthetic chemistry. Due to a notable scarcity of published experimental data specific to this molecule, this document consolidates available information on its chemical and physical properties, and outlines general and analogous experimental protocols for its synthesis and reactions. The guide also discusses its potential, though not yet extensively documented, applications in drug development and organic synthesis, drawing parallels with more thoroughly investigated sulfonic anhydrides. This document is intended to serve as a foundational resource for researchers and professionals, highlighting both the known characteristics of **ethanesulfonic anhydride** and the existing gaps in the scientific literature, thereby identifying opportunities for future investigation.

Introduction

Ethanesulfonic anhydride, with the molecular formula C₄H₁₀O₅S₂, is the anhydride of ethanesulfonic acid. As a member of the sulfonic anhydride family, it is expected to be a highly reactive electrophile, susceptible to nucleophilic attack. This reactivity makes it a potentially valuable reagent in organic synthesis, for instance, in the introduction of the ethanesulfonyl group, which can serve as a leaving group or a protective group in the synthesis of complex molecules. While its counterparts, such as **methanesulfonic anhydride** and

trifluoromethanesulfonic anhydride, are well-characterized and widely used, **ethanesulfonic anhydride** remains a comparatively obscure compound with limited specific data available in the public domain. This guide aims to bridge this knowledge gap by presenting a thorough compilation of existing information and outlining probable synthetic and reactive pathways based on the established chemistry of related compounds.

Chemical and Physical Properties

Quantitative data for **ethanesulfonic anhydride** is not extensively available in peer-reviewed literature. The following tables summarize the computed and basic physical properties sourced from chemical databases and supplier information.

Table 1: General and Computed Properties of **Ethanesulfonic Anhydride**[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ O ₅ S ₂	PubChem [1]
Molecular Weight	202.25 g/mol	PubChem [1]
IUPAC Name	ethylsulfonyl ethanesulfonate	PubChem [1]
CAS Number	13223-06-8	PubChem [1]
SMILES	CCS(=O)(=O)OS(=O)(=O)CC	PubChem [1]
InChI Key	CCJXQRNXZKSOGJ-UHFFFAOYSA-N	PubChem [1]
Topological Polar Surface Area	94.3 Å ²	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	5	PubChem [1]
Rotatable Bond Count	4	PubChem [1]

Table 2: Safety Information

Hazard Statement	Precautionary Statements
H314: Causes severe skin burns and eye damage. [1]	P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501. [1]

Synthesis of Ethanesulfonic Anhydride: Experimental Protocols

Specific, detailed experimental protocols for the synthesis of **ethanesulfonic anhydride** are not readily available in the published literature. However, general methods for the synthesis of sulfonic anhydrides can be adapted.

Dehydration of Ethanesulfonic Acid (Analogous Protocol)

This method is based on the well-established synthesis of other sulfonic anhydrides, such as **methanesulfonic anhydride**, using a strong dehydrating agent.

Experimental Protocol:

- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube (containing calcium chloride or another suitable desiccant) is assembled.
- Reagent Charging: The flask is charged with a suspension of a dehydrating agent, such as phosphorus pentoxide (P_2O_5 , 0.5 equivalents), in a dry, inert solvent like dichloromethane or chloroform.
- Addition of Ethanesulfonic Acid: Anhydrous ethanesulfonic acid (1.0 equivalent) is added dropwise to the stirred suspension at a controlled temperature, typically $0\text{ }^{\circ}\text{C}$, to manage the exothermic reaction.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be

monitored by techniques such as thin-layer chromatography (TLC) if a suitable visualization method is available.

- **Work-up and Purification:** The reaction mixture is filtered to remove the solid phosphorus-containing byproducts. The solvent is removed from the filtrate under reduced pressure. The crude **ethanesulfonic anhydride** can then be purified by vacuum distillation.

Reaction of Ethanesulfonyl Chloride with an Ethanesulfonate Salt (Potential Route)

The formation of **ethanesulfonic anhydride** has been noted as a potential byproduct in the synthesis of ethyl ethanesulfonate from ethanesulfonyl chloride and ethanol, particularly when an ethanesulfonate salt is present. This suggests a possible synthetic route.

Experimental Protocol:

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon).
- **Reagent Charging:** The flask is charged with a solution of sodium ethanesulfonate (1.0 equivalent) in a dry, aprotic solvent such as acetonitrile or dichloromethane.
- **Addition of Ethanesulfonyl Chloride:** Ethanesulfonyl chloride (1.0 equivalent) is added dropwise to the stirred solution at room temperature.
- **Reaction:** The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC or gas chromatography (GC).
- **Work-up and Purification:** The precipitated sodium chloride is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude **ethanesulfonic anhydride** is purified by vacuum distillation.

Reactivity and Potential Applications

Due to the lack of specific studies on **ethanesulfonic anhydride**, its reactivity and applications are inferred from the known chemistry of other sulfonic and carboxylic anhydrides.

General Reactivity

Ethanesulfonic anhydride is expected to be a potent electrophile. The sulfur atoms are highly electron-deficient due to the presence of the electronegative oxygen atoms, making them susceptible to attack by a wide range of nucleophiles. The ethanesulfonate anion is a good leaving group, which facilitates these reactions.

Reactions with Nucleophiles (General Protocols)

4.2.1. Reaction with Alcohols to Form Sulfonate Esters

Experimental Protocol:

- Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and an inert gas inlet.
- Reagent Charging: The alcohol (1.0 equivalent) is dissolved in a dry, non-protic solvent such as dichloromethane or diethyl ether, and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) is added.
- Addition of Anhydride: A solution of **ethanesulfonic anhydride** (1.1 equivalents) in the same dry solvent is added dropwise to the alcohol solution at 0 °C.
- Reaction and Work-up: The reaction is typically stirred at room temperature until completion. The reaction mixture is then washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonate ester, which can be purified by chromatography.

4.2.2. Reaction with Amines to Form Sulfonamides

Experimental Protocol:

- Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and an inert gas inlet.

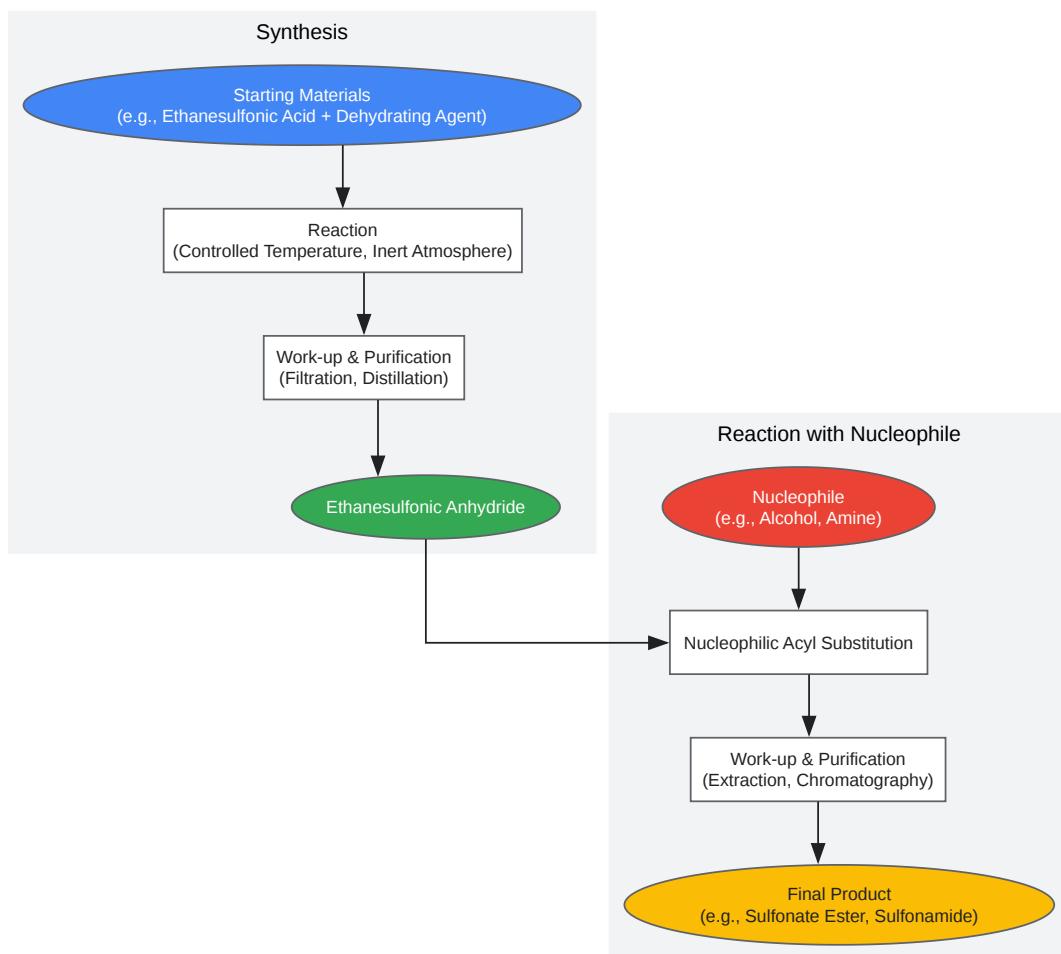
- Reagent Charging: The amine (1.0 equivalent) is dissolved in a dry, aprotic solvent like dichloromethane.
- Addition of Anhydride: A solution of **ethanesulfonic anhydride** (1.1 equivalents) in the same solvent is added dropwise at 0 °C.
- Reaction and Work-up: The reaction is stirred, typically at room temperature. Upon completion, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Potential Applications in Drug Development and Organic Synthesis

- Formation of Sulfonamides: The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. **Ethanesulfonic anhydride** could serve as a reagent for the synthesis of novel sulfonamide-containing drug candidates.
- As a Protecting Group: The ethanesulfonyl ("esyl") group could potentially be used as a protecting group for alcohols and amines in multi-step organic syntheses. The stability and cleavage conditions of the esyl group would need to be experimentally determined.
- In Peptide Synthesis: Mixed anhydrides are used as activating agents for carboxylic acids in peptide bond formation. While less common than carbodiimide-based methods, the use of sulfonic anhydrides for this purpose is known. **Ethanesulfonic anhydride** could potentially be employed in this context.

Spectroscopic Data

A thorough search of scientific databases did not yield publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **ethanesulfonic anhydride**. The following table provides predicted or analogous data for reference.


Table 3: Predicted/Analogous Spectroscopic Data

Technique	Predicted/Analogous Data
¹ H NMR	Analogous to methanesulfonic anhydride, a singlet for the methyl protons would be expected. For ethanesulfonic anhydride, a triplet for the methyl protons and a quartet for the methylene protons are predicted.
¹³ C NMR	For ethanesulfonic anhydride, two distinct signals for the methyl and methylene carbons are expected.
IR Spectroscopy	Strong absorption bands characteristic of the S=O stretch in sulfonic anhydrides are expected in the regions of 1410-1450 cm ⁻¹ and 1210-1250 cm ⁻¹ .
Mass Spectrometry	The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of ethanesulfonyl and related fragments.

Logical and Experimental Workflows

As no specific signaling pathways or complex experimental workflows involving **ethanesulfonic anhydride** have been documented, a generic workflow for its synthesis and subsequent reaction is presented below.

General Workflow: Synthesis and Reaction of Ethanesulfonic Anhydride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanesulfonic anhydride | C₄H₁₀O₅S₂ | CID 13982209 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethanesulfonic Anhydride (C₄H₁₀O₅S₂)]: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177037#ethanesulfonic-anhydride-molecular-formula-c4h10o5s2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com